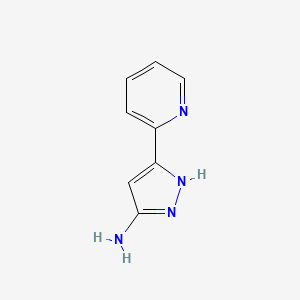

5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-5H,(H3,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFHMLHZCNZQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424394 | |

| Record name | 5-Pyridin-2-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92352-29-9 | |

| Record name | 5-Pyridin-2-yl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine

Preamble: The Strategic Importance of the Pyridinyl-Pyrazole Scaffold

The fusion of pyridine and pyrazole rings into a single molecular entity creates a pharmacophore of significant interest in modern drug discovery. This scaffold is a cornerstone in the design of inhibitors for critical biological targets, such as protein kinases, by leveraging the hydrogen bonding capabilities of the aminopyrazole moiety and the diverse interaction potential of the pyridine ring. The precise arrangement of these rings—the regiochemistry—is paramount, as it dictates the molecule's three-dimensional shape and its ability to bind to a target active site. Consequently, the unambiguous structural elucidation of novel pyridinyl-pyrazoles, such as 5-Pyridin-2-yl-2H-pyrazol-3-ylamine, is a non-negotiable prerequisite for advancing any drug development program.

This guide provides an in-depth, technically-grounded narrative on the multi-faceted process of elucidating the structure of this compound. It is structured not as a rigid protocol, but as a logical workflow, mirroring the decision-making process of a senior scientist. We will progress from initial synthesis and preliminary analysis to the definitive, multi-dimensional spectroscopic evidence required for absolute structural confirmation.

Part 1: Synthesis and the Question of Regiochemistry

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[1][2] This reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl, forming a hydrazone intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon.

For our target molecule, the logical precursors are 3-oxo-3-(pyridin-2-yl)propanenitrile and hydrazine hydrate .

References

An In-Depth Technical Guide to 5-(Pyridin-2-yl)-1H-pyrazol-3-amine (CAS 92352-29-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

5-(Pyridin-2-yl)-1H-pyrazol-3-amine, registered under CAS number 92352-29-9, represents a cornerstone heterocyclic building block in the landscape of modern drug discovery and agrochemical research. The strategic fusion of a pyridine ring and an aminopyrazole moiety bestows upon this molecule a unique electronic and structural profile, rendering it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its derivatives have shown significant promise in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases, as well as in the creation of advanced agrochemicals.[1][2] This technical guide aims to provide a comprehensive overview of the chemical and physical properties of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine, its synthesis, characterization, and its burgeoning applications, thereby serving as an essential resource for researchers engaged in the exploration of this valuable synthetic intermediate.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine is paramount for its effective utilization in research and development.

Structural Identity and Nomenclature

-

CAS Number: 92352-29-9[3]

-

Chemical Name: 5-(Pyridin-2-yl)-1H-pyrazol-3-amine[3]

-

Synonyms: 3-Amino-5-(2-pyridinyl)-1H-pyrazole, 5-Amino-3-(pyrid-2-yl)-1H-pyrazole, 3-(2-Pyridinyl)-1H-pyrazol-5-amine[3]

-

Molecular Formula: C₈H₈N₄[3]

-

Molecular Weight: 160.18 g/mol [3]

Molecular Structure:

Caption: Chemical structure of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine.

Tabulated Physical Properties

| Property | Value | Source |

| Appearance | Off-white to light brown powder or crystals. | |

| Boiling Point | 471.1 °C at 760 mmHg (Predicted) | |

| Melting Point | Data not consistently available. | |

| Density | 1.315 g/cm³ (Predicted) | [3] |

| Solubility | Insoluble in water. | [4] |

| Storage | 2-8°C, sealed in a dry, dark place. |

Synthesis and Characterization

The synthesis of 5-(pyridin-2-yl)-1H-pyrazol-3-amine is a critical aspect of its utility. While multiple synthetic routes to aminopyrazoles exist, a common and effective strategy involves the cyclocondensation of a β-ketonitrile with hydrazine.[5]

General Synthetic Workflow

A plausible synthetic route, adapted from established methodologies for related compounds, is outlined below.[5][6] This should be considered a general guideline, and optimization may be necessary.

Caption: Generalized synthetic workflow for 5-(Pyridin-2-yl)-1H-pyrazol-3-amine.

Experimental Protocol (Illustrative):

-

Step 1: Synthesis of the β-ketoester intermediate. To a solution of sodium ethoxide in anhydrous ethanol, add 2-acetylpyridine. Stir the mixture at room temperature, then add diethyl oxalate dropwise. The reaction is typically stirred for several hours to ensure complete formation of the ethyl 2-(pyridin-2-yl)-2,4-dioxobutanoate intermediate.

-

Step 2: Cyclization to form the aminopyrazole. To the reaction mixture from Step 1, add hydrazine hydrate. The mixture is then refluxed for several hours.

-

Step 3: Work-up and purification. After cooling, the reaction mixture is typically poured into water and the pH is adjusted to neutral. The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and empirical findings.

Spectroscopic Characterization

The structural elucidation of 5-(pyridin-2-yl)-1H-pyrazol-3-amine relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[7][8]

2.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine and aromatic functionalities.[1][9][10]

-

N-H Stretching (Amine): Two distinct bands in the region of 3400-3250 cm⁻¹, characteristic of a primary amine.[9]

-

C=N and C=C Stretching (Aromatic Rings): Multiple bands in the 1600-1450 cm⁻¹ region.

-

N-H Bending (Amine): A band around 1650-1580 cm⁻¹.[9]

-

C-N Stretching: Absorptions in the 1335-1250 cm⁻¹ range for the aromatic C-N bond.[9]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the connectivity and chemical environment of the atoms.[11]

-

¹H NMR:

-

Pyridine Protons: A set of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).

-

Pyrazole CH Proton: A singlet in the aromatic region.

-

NH₂ Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

NH Proton (Pyrazole): A broad singlet, which may exchange with D₂O.

-

-

¹³C NMR:

-

Distinct signals for the carbon atoms of the pyridine and pyrazole rings. The carbon bearing the amino group and the carbons of the pyridine ring will have characteristic chemical shifts.

-

2.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 160.18. Fragmentation patterns would involve the loss of small molecules such as HCN and NH₃, and cleavage of the bond between the two rings.[11][12]

Applications in Research and Development

The unique structural features of 5-(pyridin-2-yl)-1H-pyrazol-3-amine make it a highly sought-after intermediate in several areas of chemical research.

Medicinal Chemistry and Drug Discovery

The aminopyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6]

-

Kinase Inhibitors: The aminopyrazole core can serve as a hinge-binding motif in many protein kinase inhibitors, which are crucial in cancer therapy.[13]

-

Anti-inflammatory Agents: Derivatives have shown potential as anti-inflammatory agents, possibly through the modulation of inflammatory pathways.[14]

-

Anticancer Drug Development: The scaffold is used to synthesize novel compounds with cytotoxic activity against various cancer cell lines.[6]

Caption: Potential biological targets and therapeutic areas for derivatives of 5-(Pyridin-2-yl)-1H-pyrazol-3-amine.

Agrochemicals

The pyrazole ring is a key component in many commercially successful pesticides. The derivatization of 5-(pyridin-2-yl)-1H-pyrazol-3-amine can lead to the development of novel:

-

Herbicides: By introducing specific functional groups, molecules with potent herbicidal activity can be synthesized.

-

Fungicides: The scaffold can be elaborated to produce compounds that inhibit fungal growth.

-

Insecticides: Pyrazole-based insecticides are known to be effective against a broad spectrum of pests.[15]

Analytical Methods for Quality Control

Ensuring the purity of 5-(pyridin-2-yl)-1H-pyrazol-3-amine is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Illustrative HPLC Method

The following is a general HPLC method that can be used as a starting point for the purity analysis of this compound. Optimization of the mobile phase, column, and detection wavelength may be required.[16][17][18][19]

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with a modifier (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) |

| Elution | Isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method Validation: A robust analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[18]

Safety and Handling

As a research chemical, 5-(pyridin-2-yl)-1H-pyrazol-3-amine should be handled with appropriate care.

-

Hazard Classification: May be classified as an irritant (Xi) and harmful (Xn).[3]

-

Risk Statements: R22: Harmful if swallowed.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.

-

In case of contact:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

5-(Pyridin-2-yl)-1H-pyrazol-3-amine is a molecule of significant interest to the scientific community, particularly those involved in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its versatile structure allows for a wide range of chemical modifications, leading to the discovery of new bioactive molecules. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to support and inspire further research into this promising chemical entity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 92352-29-9 CAS MSDS (5-PYRIDIN-2-YL-2H-PYRAZOL-3-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-(PYRIDIN-2-YL)-1H-PYRAZOL-5-AMINE [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. 3-Amino-5-hydroxypyrazole | C3H5N3O | CID 96221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sphinxsai.com [sphinxsai.com]

- 16. squjs.squ.edu.om [squjs.squ.edu.om]

- 17. ptfarm.pl [ptfarm.pl]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. ijcpa.in [ijcpa.in]

A Technical Guide to the Synthesis of 5-pyridin-2-yl-1H-pyrazol-3-amine

Introduction

The 5-aminopyrazole scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions.[1][2] Compounds incorporating this core have demonstrated a vast spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[3][4] The introduction of a pyridinyl substituent, specifically at the 5-position of the pyrazole ring, creates the molecule 5-pyridin-2-yl-1H-pyrazol-3-amine. This substitution is of particular interest as the pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions in enzymes, potentially enhancing binding affinity and modulating pharmacological profiles. This guide provides an in-depth, technically-grounded overview of a robust and widely applicable synthetic pathway to this valuable research compound, emphasizing the chemical principles and experimental considerations necessary for successful execution.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 5-pyridin-2-yl-1H-pyrazol-3-amine, identifies the key C-N and C-C bond formations required for its construction. The pyrazole ring is classically formed via the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. For a 3-aminopyrazole, the most direct and reliable precursor is a β-ketonitrile. This leads to the primary disconnection shown below, breaking the pyrazole ring down to hydrazine and the key intermediate, 3-oxo-3-(pyridin-2-yl)propanenitrile . This intermediate, in turn, can be synthesized through a Claisen-type condensation, connecting the pyridine ring to the keto-nitrile backbone.

Caption: Retrosynthetic pathway for 5-pyridin-2-yl-1H-pyrazol-3-amine.

Core Synthesis Pathway: A Two-Step Approach

The most versatile and field-proven synthesis of 5-pyridin-2-yl-1H-pyrazol-3-amine involves a two-stage process: (1) the formation of the β-ketonitrile intermediate, and (2) the subsequent cyclocondensation with hydrazine.

Part A: Synthesis of 3-oxo-3-(pyridin-2-yl)propanenitrile (Intermediate I)

The formation of the β-ketonitrile intermediate is achieved via a Claisen condensation.[5][6] This reaction class creates a carbon-carbon bond by reacting an ester with an enolizable compound in the presence of a strong base.[7][8] In this synthesis, ethyl picolinate serves as the electrophilic carbonyl component, and the enolate of acetonitrile acts as the nucleophile.

Mechanistic Rationale: A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to deprotonate acetonitrile (pKa ≈ 31), which is significantly less acidic than the α-protons of esters or ketones.[9] Sodium hydride is ideal as it irreversibly deprotonates the acetonitrile to form the nucleophilic carbanion, driving the reaction forward with the evolution of hydrogen gas.[9][10] The resulting acetonitrile anion then attacks the carbonyl carbon of ethyl picolinate. The subsequent collapse of the tetrahedral intermediate eliminates the ethoxide leaving group, yielding the desired β-ketonitrile. An acidic workup is necessary to neutralize the reaction mixture and protonate the product.

Experimental Protocol: Synthesis of Intermediate I

-

Reactor Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Base Suspension: Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is carefully weighed and added to the flask. The mineral oil is removed by washing with anhydrous tetrahydrofuran (THF), and the NaH is then suspended in fresh anhydrous THF.

-

Nucleophile Generation: Anhydrous acetonitrile (1.5 eq.) is added dropwise to the stirred NaH suspension at 0 °C (ice bath). The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution will be observed.

-

Condensation Reaction: A solution of ethyl picolinate (1.0 eq.) in anhydrous THF is added dropwise to the reaction mixture at 0 °C over 30-45 minutes.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux (approx. 66 °C) for 3-5 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

The flask is cooled to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

-

Purification: The crude solid is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 3-oxo-3-(pyridin-2-yl)propanenitrile as a solid.[11][12][13]

Part B: Synthesis of 5-pyridin-2-yl-1H-pyrazol-3-amine (Target Compound)

This final step involves the classic and highly efficient cyclocondensation of the β-ketonitrile intermediate with hydrazine.[14] This reaction is a cornerstone of aminopyrazole synthesis and proceeds reliably under mild conditions.[15]

Reaction Mechanism: The reaction initiates with the nucleophilic attack of one nitrogen atom of hydrazine onto the electrophilic ketone carbonyl of the β-ketonitrile. This forms a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the nitrile carbon. This cyclization step forms the five-membered pyrazole ring, which, after tautomerization, yields the final aromatic 5-aminopyrazole product.

Caption: Mechanism for aminopyrazole formation from a β-ketonitrile.

Experimental Protocol: Synthesis of the Target Compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxo-3-(pyridin-2-yl)propanenitrile (Intermediate I) (1.0 eq.).

-

Solvent and Reagent Addition: Add ethanol as the solvent, followed by the slow addition of hydrazine hydrate (H₂N-NH₂·H₂O, 1.5-2.0 eq.) at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

-

Isolation and Purification:

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water or a mixture of diethyl ether and hexanes to induce precipitation of the product.

-

The solid product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

If necessary, the product can be further purified by recrystallization from ethanol or isopropanol to afford 5-pyridin-2-yl-1H-pyrazol-3-amine in high purity.

-

Data Summary

The following table summarizes typical parameters for the described two-step synthesis. Yields are representative of these reaction classes and may vary based on scale and optimization.

| Step | Reaction Type | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |

| A | Claisen Condensation | Ethyl Picolinate, Acetonitrile, NaH | THF | Reflux | 3 - 5 | 65-80% |

| B | Cyclocondensation | Intermediate I, Hydrazine Hydrate | Ethanol | Reflux | 4 - 6 | 85-95% |

Conclusion

The synthesis of 5-pyridin-2-yl-1H-pyrazol-3-amine is reliably achieved through a robust two-step sequence centered on foundational organic reactions. The initial Claisen condensation effectively constructs the required β-ketonitrile backbone, followed by a highly efficient cyclocondensation with hydrazine to furnish the final aminopyrazole heterocycle. This pathway offers high yields and utilizes readily available starting materials, making it a valuable and scalable method for researchers in drug discovery and materials science. Careful control of anhydrous conditions in the first step is critical for success, while the second step is remarkably tolerant and high-yielding.

References

- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-Oxo-3-(pyridin-2-yl)propanenitrile | C8H6N2O | CID 11571823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. 3-Oxo-3-(pyridin-2-yl)propanenitrile | 54123-21-6 [sigmaaldrich.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

The Mechanistic Landscape of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Abstract

The 5-Pyridin-2-yl-2H-pyrazol-3-ylamine scaffold represents a privileged structure in medicinal chemistry, frequently identified as a core component of potent enzyme inhibitors. While direct mechanistic studies on the parent molecule are nascent, extensive research on its positional isomers and derivatives provides a compelling, evidence-based framework for proposing its mechanism of action. This guide posits that this compound functions as a kinase inhibitor, likely targeting key nodes within oncogenic signaling pathways. We provide a detailed, hypothetical mechanism centered on the inhibition of the RAS/RAF/MEK/ERK cascade, supported by a comprehensive suite of experimental protocols required to rigorously validate this hypothesis. This document is intended to serve as a foundational resource for researchers embarking on the characterization and development of this promising compound class.

Introduction: The Pyridinyl-Pyrazole Scaffold as a Kinase Inhibitor Motif

This compound is an organic compound featuring interconnected pyridine and pyrazole rings with an amine substituent.[1] This structural arrangement is a recurring motif in a multitude of biologically active molecules. Its utility as a versatile intermediate in the synthesis of pharmaceuticals, particularly in oncology and inflammation, is well-documented.[2] While the parent compound is primarily supplied as a research chemical, its close structural relatives have demonstrated significant biological activity. Notably, positional isomers such as 5-Pyridin-4-yl-2H-pyrazol-3-ylamine have been identified as potent inhibitors of B-Raf, a critical serine/threonine kinase. Furthermore, the broader pyrazole-pyridine scaffold is a cornerstone of inhibitors targeting other key kinases in cancer progression, including Janus Kinase 2 (JAK2) and Fibroblast Growth Factor Receptors (FGFRs).[3][4]

This guide, therefore, operates on the central hypothesis that this compound acts as an ATP-competitive inhibitor of one or more protein kinases. We will use the B-Raf kinase and the associated MAPK/ERK signaling pathway as a primary, illustrative example to dissect this proposed mechanism.

Proposed Molecular Mechanism of Action: Inhibition of the RAS/RAF/MEK/ERK Signaling Cascade

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is a central signaling pathway that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[5] Dysregulation of this pathway, often through activating mutations in genes like BRAF, is a hallmark of many human cancers, including melanoma.[6]

Our hypothesis posits that this compound binds to the ATP-binding pocket of B-Raf kinase.[1] This competitive inhibition prevents the phosphorylation and subsequent activation of its downstream target, MEK, thereby blocking the entire signaling cascade and inhibiting cancer cell proliferation.[7]

Experimental Validation: A Step-by-Step Methodological Framework

To rigorously test our hypothesis, a tiered experimental approach is necessary, moving from direct target engagement in vitro to cellular effects.

Workflow for Mechanistic Validation

The overall workflow involves confirming direct enzyme inhibition, assessing the impact on cancer cell viability, and verifying the modulation of the target signaling pathway within the cellular context.

Protocol 1: In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase (e.g., B-Raf). A common method is a fluorescence-based assay.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the target kinase.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

Reconstitute recombinant human B-Raf V600E enzyme and a suitable peptide substrate (e.g., biotinylated MEK1) in kinase buffer.

-

Prepare a stock solution of ATP in water.

-

Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

-

-

Assay Procedure:

-

In a 384-well microplate, add 2.5 µL of the test compound dilution to each well.

-

Add 5 µL of the B-Raf enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2.5 µL of a substrate/ATP mix. The final ATP concentration should be at or near its Km value for the enzyme.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Detection:

-

Stop the reaction by adding 5 µL of a stop solution containing EDTA.

-

Add 5 µL of a detection solution, such as a terbium-labeled anti-phospho-substrate antibody in a TR-FRET assay format.[8]

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a suitable microplate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

This assay assesses the compound's effect on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[9][10]

Objective: To determine the half-maximal growth inhibition concentration (GI50) in a cancer cell line with a known B-Raf mutation (e.g., A375 melanoma).

Methodology:

-

Cell Culture:

-

Culture A375 cells (BRAF V600E mutant) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

The next day, treat the cells with serial dilutions of this compound (prepared in culture media from a DMSO stock) for 72 hours. Include a DMSO-only vehicle control.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

-

Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control wells.

-

Plot the normalized viability against the logarithm of the compound concentration and fit the data to determine the GI50 value.

-

Protocol 3: Western Blot Analysis for Pathway Modulation

Western blotting allows for the direct visualization of the phosphorylation status of key proteins in the signaling cascade, confirming that the compound inhibits the target pathway in cells.[12][13]

Objective: To confirm that the compound inhibits the phosphorylation of MEK and ERK in a B-Raf mutant cell line.

Methodology:

-

Cell Treatment and Lysis:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x the GI50 value) for 2-4 hours.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize all samples to the same protein concentration.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.[12]

-

-

Gel Electrophoresis and Transfer:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imager.

-

Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

-

Data Summary and Interpretation

The data generated from these experiments can be summarized to build a comprehensive profile of the compound's activity.

| Parameter | Experiment | Cell Line | Target(s) | Expected Outcome |

| IC50 | In Vitro Kinase Assay | N/A | Recombinant B-Raf | Potent, dose-dependent inhibition (nM to low µM range). |

| GI50 | MTT Cell Viability Assay | A375 (BRAF V600E) | Cellular Proliferation | Dose-dependent reduction in cell viability. |

| Pathway Inhibition | Western Blot | A375 (BRAF V600E) | p-MEK, p-ERK | Dose-dependent decrease in phosphorylation of MEK and ERK. |

Interpretation: A potent IC50 value against B-Raf, coupled with a corresponding GI50 in a B-Raf mutant cell line, provides strong initial evidence of on-target activity. A dose-dependent reduction in p-MEK and p-ERK levels via Western blot would mechanistically link the observed anti-proliferative effects to the inhibition of the MAPK pathway, thereby validating the central hypothesis.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on compelling evidence from structurally related molecules, we propose its function as a kinase inhibitor targeting oncogenic pathways like the MAPK cascade. The provided experimental protocols offer a clear and rigorous path to test this hypothesis, from direct enzyme inhibition to cellular pathway modulation.

Successful validation would position this compound as a valuable lead scaffold for the development of novel targeted therapies. Future work should include broader kinase profiling to assess selectivity, structural biology studies (e.g., co-crystallization) to understand the precise binding mode, and in vivo studies in xenograft models to evaluate therapeutic efficacy.

References

- 1. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]

- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. BRAF (gene) - Wikipedia [en.wikipedia.org]

- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

In-Depth Spectroscopic Analysis of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Technical Guide for Researchers

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a multitude of pharmacologically active agents and functional materials. Among these, 5-Pyridin-2-yl-2H-pyrazol-3-ylamine emerges as a compound of significant interest, serving as a versatile building block for novel molecular architectures. The unambiguous structural elucidation and purity assessment of this intermediate are paramount for the integrity and reproducibility of subsequent research and development endeavors. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, grounded in field-proven insights and authoritative references. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for the confident characterization of this and similar heterocyclic systems.

Molecular Structure and Spectroscopic Overview

The structural integrity of any synthesized compound is the bedrock of its purported function. For this compound, a combination of spectroscopic techniques provides a holistic view of its molecular framework, from the connectivity of atoms to the nature of its chemical bonds and its overall mass.

Molecular Identity:

| Compound Name | This compound |

| Synonyms | 5-(2-Pyridinyl)-1H-pyrazol-3-amine, 3-Amino-5-(2-pyridyl)pyrazole |

| CAS Number | 92352-29-9 |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

The workflow for the complete spectroscopic characterization of this molecule is a multi-faceted approach, ensuring each aspect of the structure is validated by a corresponding analytical technique.

Caption: Workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR provide critical information on the number and environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments through chemical shifts (δ) and coupling constants (J).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insight |

| Pyridine H-6' | ~8.4 - 8.6 | ddd | 1H | The proton ortho to the pyridine nitrogen is expected to be the most deshielded due to the inductive effect and lone pair influence of the nitrogen. In the ferrocenyl analogue, this proton appears at 8.37-8.35 ppm.[1] |

| Pyridine H-3'/H-4' | ~7.7 - 8.1 | m | 2H | These protons of the pyridine ring will appear in the aromatic region, with their exact shifts and multiplicities depending on their coupling to each other and to H-6' and H-5'. The ferrocenyl analogue shows signals in the 7.8-8.1 ppm range.[1] |

| Pyridine H-5' | ~7.1 - 7.3 | ddd | 1H | This proton will be influenced by the adjacent protons and the nitrogen atom, typically appearing at a slightly lower chemical shift than the other pyridine protons. The ferrocenyl analogue shows a signal at 7.13-7.09 ppm.[1] |

| Pyrazole H-4 | ~5.7 - 6.0 | s | 1H | The lone proton on the pyrazole ring is expected to be a singlet and appear in a region characteristic of electron-rich five-membered heterocycles. In the ferrocenyl analogue, the pyrazole proton is observed at 5.66 ppm.[1] |

| NH₂ | ~5.0 - 6.0 | br s | 2H | The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. They typically appear as a broad singlet. The signal can be confirmed by D₂O exchange, which would cause the peak to disappear.[2] |

| NH (pyrazole) | ~11.0 - 13.0 | br s | 1H | The pyrazole N-H proton is also subject to exchange and its signal is often broad. Its chemical shift is generally in the downfield region. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insight |

| Pyrazole C-5 | ~150 - 155 | The carbon atom bearing the pyridine substituent is expected to be significantly deshielded. In the ferrocenyl analogue, the corresponding carbon appears at 154.9 ppm.[1] |

| Pyrazole C-3 | ~145 - 150 | The carbon atom attached to the amino group will also be in the downfield region. The ferrocenyl analogue shows a peak at 149.7 ppm for a similar carbon.[1] |

| Pyridine C-2' | ~152 - 157 | The carbon atom of the pyridine ring attached to the pyrazole is expected to be deshielded. |

| Pyridine C-6' | ~148 - 152 | The carbon atom ortho to the pyridine nitrogen is also highly deshielded. |

| Pyridine C-3', C-4', C-5' | ~115 - 140 | These carbon atoms of the pyridine ring will appear in the aromatic region, with their specific shifts determined by their position relative to the nitrogen atom and the pyrazole substituent. |

| Pyrazole C-4 | ~85 - 95 | The CH carbon of the pyrazole ring is expected to appear at a significantly higher field compared to the other ring carbons. The ferrocenyl analogue shows this carbon at 87.3 ppm.[1] |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended for better resolution and sensitivity.

Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and to observe exchangeable protons (NH and NH₂).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure proper signal integration.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary compared to ¹H NMR.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguous assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch (NH₂) | 3400 - 3250 | Medium | Primary amines typically show two bands in this region corresponding to asymmetric and symmetric stretching.[3] |

| N-H Stretch (pyrazole) | 3300 - 3100 | Medium, Broad | The N-H bond of the pyrazole ring will also show a stretching vibration in this region, which may overlap with the NH₂ signals. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak | Stretching vibrations of the C-H bonds on the pyridine and pyrazole rings. |

| N-H Bend (NH₂) | 1650 - 1580 | Medium to Strong | The scissoring vibration of the primary amine group is a characteristic absorption.[3] |

| C=N and C=C Stretch (Aromatic Rings) | 1600 - 1450 | Medium to Strong | These absorptions arise from the stretching vibrations within the pyridine and pyrazole rings. |

| C-N Stretch | 1335 - 1250 | Medium to Strong | Stretching vibration of the C-N bonds, particularly for aromatic amines.[3] |

| N-H Wag (NH₂) | 910 - 665 | Broad, Strong | Out-of-plane bending of the N-H bonds of the primary amine.[3] |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is standard.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum.

-

Clean the crystal thoroughly after the measurement.

Data Acquisition:

-

Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural information.

Predicted Mass Spectrum

Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule, which will likely produce a protonated molecular ion [M+H]⁺.

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 161.08 | The protonated molecular ion. The exact mass will confirm the elemental composition (C₈H₉N₄⁺). |

| [M]⁺• | 160.07 | The molecular ion, which may be observed depending on the ionization technique. |

Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve cleavages of the heterocyclic rings and the bond connecting them. Common fragmentation pathways for such systems can include the loss of small neutral molecules like HCN or N₂.

Caption: A plausible fragmentation pathway for [M+H]⁺.

Experimental Protocol for Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source is ideal for obtaining accurate mass measurements.

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump.

Data Acquisition:

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform a full scan over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion and Best Practices

The comprehensive spectroscopic characterization of this compound is essential for ensuring its identity and purity. This guide has outlined the expected NMR, IR, and MS data, along with detailed experimental protocols. By combining these techniques, researchers can confidently elucidate the structure of this important heterocyclic building block. It is a fundamental tenet of scientific integrity that experimental choices are driven by a logical framework. The selection of specific NMR experiments (e.g., 2D techniques) should be guided by the need to resolve any structural ambiguities. Similarly, the choice of ionization technique in mass spectrometry can be tailored to the properties of the molecule to obtain the most informative data. By adhering to these principles and protocols, scientists can ensure the reliability and reproducibility of their research, paving the way for advancements in medicine and materials science.

References

The Versatile Pyrazole-Pyridine Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Introduction

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridine rings has given rise to a privileged scaffold with remarkable and diverse biological activities.[1][2][3] The pyrazole-pyridine core, a heterocyclic aromatic structure, serves as a versatile framework for the development of novel therapeutic agents.[2] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[1] This technical guide provides an in-depth exploration of the biological activities of pyrazole-pyridine scaffolds, offering insights into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Core Scaffold and Synthesis Strategies

The fundamental pyrazole-pyridine scaffold consists of a fused five-membered pyrazole ring and a six-membered pyridine ring. The arrangement of nitrogen atoms within both rings can vary, leading to different isomers with distinct biological profiles.

Figure 1: General structure of a pyrazole-pyridine scaffold.

The synthesis of these scaffolds is a critical aspect of their development. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.[4] This is often achieved through reactions of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents.[4] The choice of reactants and reaction conditions allows for the introduction of various substituents, enabling the exploration of structure-activity relationships.

A representative synthetic scheme involves the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone.[4] This reaction proceeds via a Michael addition followed by an intramolecular cyclization and subsequent dehydration and oxidation to yield the final pyrazolo[3,4-b]pyridine derivative.[4]

Diverse Biological Activities and Mechanisms of Action

The pyrazole-pyridine scaffold has demonstrated a remarkable breadth of biological activities, making it a highly attractive framework in drug discovery.

Anticancer Activity

A significant body of research has highlighted the potential of pyrazole-pyridine derivatives as anticancer agents.[1][5][6] Their mechanism of action is often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[7] The structural resemblance to purines allows these compounds to act as ATP-competitive inhibitors in the kinase domain.[1]

Key Molecular Targets:

-

Cyclin-Dependent Kinases (CDKs): Several pyrazole-pyridine derivatives have shown potent inhibitory activity against CDKs, which are key regulators of the cell cycle.[8]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR signaling by these scaffolds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[9]

-

Epidermal Growth Factor Receptor (EGFR): Targeting EGFR is a well-established strategy in cancer therapy, and some pyrazole-pyridine compounds have demonstrated promising EGFR inhibitory activity.[5][9]

Figure 2: Simplified mechanism of anticancer action.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyrazole-pyridine derivatives have emerged as potent anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[10][11][12]

Key Molecular Targets:

-

Cyclooxygenase (COX) Enzymes: Many pyrazole-containing compounds, including the well-known drug Celecoxib, are selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[11][12][13] The pyrazole-pyridine scaffold has been successfully utilized to design novel COX-2 inhibitors with improved safety profiles.[11]

-

Cytokine Modulation: These compounds can also modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), thereby dampening the inflammatory response.[10][14]

Antimicrobial Activity

Potential Mechanisms of Action:

-

Inhibition of Essential Enzymes: These compounds may target crucial bacterial enzymes involved in processes like DNA replication (e.g., DNA gyrase) or cell wall synthesis.[16]

-

Disruption of Microbial Membranes: Some derivatives may exert their antimicrobial effect by disrupting the integrity of the microbial cell membrane.

Neuroprotective Activity

Neurodegenerative diseases pose a significant challenge to global health. Recent studies have indicated the potential of pyrazole-pyridine derivatives in neuroprotection.[14][18]

Potential Mechanisms of Action:

-

Anti-inflammatory Effects in the CNS: By reducing neuroinflammation, a key contributor to neuronal damage, these compounds can exert a protective effect.[14] One pyrazolone-nicotinic acid derivative was found to downregulate neuroinflammatory mediators like p-NF-kB and TNF-α.[19]

-

Antioxidant Activity: Some derivatives possess antioxidant properties, enabling them to combat oxidative stress, which is implicated in the pathogenesis of many neurodegenerative disorders.[19]

-

Enzyme Inhibition: A pyrazolone-nicotinic acid derivative has been shown to inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy.[19]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-pyridine scaffolds is highly dependent on the nature and position of substituents on the core structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.

| Scaffold Position | Substituent Effect on Activity | Therapeutic Area | Reference |

| Pyrazole N-1 | Substitution with aryl or alkyl groups can significantly influence potency and selectivity. | Anticancer, Neuroprotective | [20] |

| Pyrazole C-3 | Introduction of carboxamide or other hydrogen bond donors/acceptors can enhance target binding. | Cannabinoid Receptor Antagonism | [21] |

| Pyridine Ring | Substitution with electron-donating or electron-withdrawing groups can modulate the electronic properties and biological activity. | Anticancer | [5] |

| Various Positions | The addition of specific functional groups can improve pharmacokinetic properties such as solubility and bioavailability. | General | [12] |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel pyrazole-pyridine derivatives involves a series of in vitro and in vivo assays.

General Workflow for Screening

Figure 3: General experimental workflow for biological evaluation.

Detailed Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole-pyridine compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

The pyrazole-pyridine scaffold represents a highly promising and versatile platform for the development of new therapeutic agents. Its demonstrated efficacy across a range of biological targets, including kinases, inflammatory enzymes, and microbial proteins, underscores its significance in medicinal chemistry. The continued exploration of the vast chemical space around this core structure, guided by rational drug design principles and a deeper understanding of its mechanisms of action, holds great promise for the discovery of novel drugs to address unmet medical needs in oncology, inflammation, infectious diseases, and neurodegenerative disorders. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds to facilitate their translation into clinical candidates.

References

- 1. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, antimicrobial activity, DFT, and molecular docking studies of pyridine‐pyrazole‐based dihydro‐1,3,4‐oxadiazoles against various bacterial and fungal targets | Semantic Scholar [semanticscholar.org]

- 18. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazolone-nicotinic acid derivative (4Z)-4-(2-hydroxybenzylidine)-5-methyl-2-(pyridine-3-ylcarbonyl)-2, 4-dihydro-3H-pyrazole-3-one (IIc) as multitarget inhibitor of neurodegeneration and behavioural impairment in Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aminopyrazole Core: A Technical Guide to its Discovery, Evolution, and Application in Modern Drug Development

Executive Summary: The aminopyrazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets with high affinity. This guide provides an in-depth exploration of the discovery and history of aminopyrazole compounds, tracing their journey from foundational synthesis to their current status as key components in clinically approved drugs and advanced clinical candidates. We will dissect the fundamental synthetic routes, analyze their role in targeting critical disease pathways, particularly in oncology, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital heterocyclic motif.

Introduction: The Rise of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has long been a subject of interest in organic and medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][3][4] Within this broad family, the functionalization of the pyrazole nucleus with an amino group gives rise to aminopyrazoles (APs), a class of compounds that has proven to be an exceptionally versatile and fruitful framework in drug discovery.[2]

The unique electronic properties of the aminopyrazole core, featuring both hydrogen bond donors and acceptors, allow it to form specific and robust interactions with the hinge region of kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.[5] This ability to mimic the adenine portion of ATP has cemented its status as a premier "hinge-binding" motif. Drug candidates such as AT7519, a potent inhibitor of several cyclin-dependent kinases (CDKs), exemplify the clinical significance of the 4-aminopyrazole chemotype.[2][6] This guide delves into the historical context, synthetic evolution, and therapeutic impact of this remarkable scaffold.

Historical Perspective and Foundational Synthesis

The history of aminopyrazole synthesis is rooted in classic condensation chemistry. One of the most common and enduring methods for preparing 3(5)-aminopyrazoles involves the condensation of a hydrazine with a β-ketonitrile.[7][8] This reaction proceeds via the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization through the nucleophilic attack of the second nitrogen atom onto the nitrile carbon, yielding the 5-aminopyrazole ring system.[8]

Another major pathway involves the reaction of hydrazines with α,β-unsaturated nitriles.[7] The regiochemical outcome of these reactions—that is, whether a 3-aminopyrazole or a 5-aminopyrazole is formed—is a critical consideration and can often be directed by the choice of reaction conditions (e.g., acidic vs. basic catalysis) and the substitution pattern of the hydrazine.[7] These foundational methods provided the chemical toolbox that enabled the initial exploration of aminopyrazoles and their subsequent development into complex, biologically active molecules.

Aminopyrazoles in Modern Drug Discovery: The Kinase Inhibitor Revolution

The true ascendancy of the aminopyrazole scaffold began with the systematic exploration of the human kinome as a source of therapeutic targets. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers.[9] The aminopyrazole core was identified as an ideal starting point for developing kinase inhibitors due to its ability to form a triad of hydrogen bonds with the kinase hinge region, effectively anchoring the molecule in the ATP-binding pocket.[5][10]

This realization sparked extensive drug discovery campaigns targeting numerous kinase families:

-

Cyclin-Dependent Kinases (CDKs): Involved in cell cycle regulation, CDKs are prime targets for cancer therapy. Aminopyrazole-based compounds like AT7519 were developed as potent pan-CDK inhibitors.[5][6]

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives a variety of tumors.[9][11] Structure-based design has led to potent aminopyrazole-based FGFR inhibitors, some of which are engineered to overcome common resistance mutations.[9][12]

-

Bruton's Tyrosine Kinase (BTK): A key regulator of B-cell signaling, BTK is a target for lymphomas and autoimmune diseases.[13] The recently approved drug Pirtobrutinib is a testament to the success of 5-aminopyrazoles in this area.[14][15]

-

Polo-Like Kinase 4 (PLK4): A master regulator of centriole duplication, PLK4 is a target for cancer therapy. The aminopyrazole inhibitor CFI-400945 has been identified as a promising development candidate.[16]

The adaptability of the scaffold allows for fine-tuning of selectivity and pharmacokinetic properties through substitution at various points on the pyrazole ring and its appended functionalities.[10][17]

Mechanism of Action: Blocking the ATP Binding Site

The primary mechanism by which aminopyrazole compounds inhibit kinase activity is through competitive inhibition at the ATP binding site. The diagram below illustrates a simplified signaling pathway for a Receptor Tyrosine Kinase (RTK) and the point of intervention for a typical aminopyrazole inhibitor.

Figure 1: Simplified RTK signaling pathway showing competitive inhibition by an aminopyrazole compound at the ATP binding site.

Core Synthetic Methodology: A Validated Protocol

The synthesis of aminopyrazoles is a well-established process. Below is a detailed, self-validating protocol for the synthesis of a 5-aminopyrazole derivative from a β-ketonitrile, a cornerstone reaction in this field.[7][8] The causality behind each step is explained to provide field-proven insight.

Experimental Protocol: Synthesis of 5-Amino-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Objective: To synthesize a representative 5-aminopyrazole via the condensation of a β-ketonitrile with a substituted hydrazine.

Materials:

-

4,4,4-Trifluoro-3-oxobutanenitrile (β-ketonitrile)

-

Phenylhydrazine (hydrazine)

-

Ethanol (solvent)

-

Glacial Acetic Acid (catalyst)

-

Ethyl Acetate (extraction solvent)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (drying agent)

Methodology:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-3-oxobutanenitrile (1.39 g, 10 mmol).

-

Dissolve the starting material in ethanol (30 mL). Rationale: Ethanol is a polar protic solvent that effectively dissolves both reactants and facilitates the reaction without interfering.

-

-

Addition of Reactants:

-

Add phenylhydrazine (1.08 g, 10 mmol, 1.0 eq) to the solution.

-

Add 3-4 drops of glacial acetic acid. Rationale: The acid catalyzes the initial formation of the hydrazone intermediate by protonating the carbonyl oxygen, making the carbon more electrophilic.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy for the intramolecular cyclization step. TLC allows for empirical validation that the starting materials are consumed.

-

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL). Rationale: The bicarbonate wash neutralizes the acetic acid catalyst. The brine wash helps to remove residual water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Rationale: Removal of all water is crucial before solvent evaporation to obtain a pure, dry product.

-

-

Purification and Validation:

-

Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Combine the pure fractions and remove the solvent to yield the final product.

-

Validate the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Rationale: Spectroscopic validation is a non-negotiable step to confirm the identity and integrity of the synthesized compound, completing the self-validating nature of the protocol.

-

The workflow for this synthesis is depicted in the diagram below.

Figure 2: General workflow for the synthesis and validation of a 5-aminopyrazole derivative.

Structure-Activity Relationship (SAR) and Data Analysis

The development of potent and selective aminopyrazole inhibitors relies heavily on understanding the structure-activity relationship (SAR). Small modifications to the core scaffold can lead to dramatic changes in biological activity.[9][10] For example, in the development of FGFR inhibitors, structure-based design was used to add acrylamide electrophiles to a phenyl ring on the aminopyrazole core to covalently target a cysteine residue, thereby improving potency against gatekeeper mutants.[9]

The table below presents hypothetical but representative data for a series of aminopyrazole-based CDK2 inhibitors, illustrating how systematic chemical modifications can optimize potency.

| Compound ID | R¹ Substitution (at C4) | R² Substitution (at N1) | CDK2 IC₅₀ (nM)[5] |

| APZ-01 | Phenyl | H | 850 |

| APZ-02 | 4-Chlorophenyl | H | 320 |

| APZ-03 | 4-Methoxyphenyl | H | 600 |

| APZ-04 | 4-Chlorophenyl | Cyclopropyl | 150 |

| APZ-05 | 4-Chlorophenyl | Isopropyl | 95 |

| APZ-06 | 4-Chlorophenyl | N-acetylpiperidine | 25 |

Data is illustrative and based on trends observed in CDK inhibitor development.

Analysis of SAR:

-

R¹ Substitution: Introducing an electron-withdrawing group like chlorine at the para-position of the C4-phenyl ring (APZ-02 vs. APZ-01) improves potency, likely through favorable interactions in a hydrophobic pocket. An electron-donating group is less favorable (APZ-03).

-

R² Substitution: Exploration of the solvent-exposed region by adding small alkyl groups at the N1 position (APZ-04, APZ-05) further enhances potency. A larger, more complex group designed to pick up additional interactions (APZ-06) can lead to a significant boost in inhibitory activity.

This logical progression of modifying and testing is central to modern medicinal chemistry.

Figure 3: Logical relationships in the SAR optimization of an aminopyrazole scaffold.

Conclusion and Future Outlook

The journey of aminopyrazole compounds from simple heterocyclic curiosities to blockbuster therapeutic agents is a compelling story of chemical innovation. Their inherent ability to interact with key biological targets, especially kinases, has made them an indispensable tool for drug developers. The core synthetic routes are robust and versatile, allowing for the creation of vast chemical libraries for screening and optimization.[5]

Future efforts in this field will likely focus on several key areas:

-

Enhanced Selectivity: Designing inhibitors that can distinguish between highly similar kinase isoforms to reduce off-target effects.

-

Overcoming Resistance: Developing next-generation compounds that are active against drug-resistant mutants, a persistent challenge in oncology.[9]

-

New Therapeutic Areas: Expanding the application of aminopyrazoles beyond oncology and inflammation into areas like neurodegenerative diseases and infectious agents.[6][17]

The aminopyrazole scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its history is rich, its present is impactful, and its future remains bright with therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. soc.chim.it [soc.chim.it]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

Unveiling the Biological Targets of 5-Pyridin-2-yl-2H-pyrazol-3-ylamine: A Strategic Approach

An In-depth Technical Guide for Researchers

Abstract